molecular formula C15H21NO4S B3071256 1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid CAS No. 1009282-06-7

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No. B3071256
CAS RN: 1009282-06-7
M. Wt: 311.4 g/mol
InChI Key: DFFZRBIPGBTBHG-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid, also known as TMP-SPC, is a novel organic compound with a wide range of applications in scientific research. It is a sulfonylpyrrolidine derivative of 1,2,3,5,6-tetramethylphenol and is commonly used as a chiral building block in organic synthesis. TMP-SPC has been used in a variety of research applications, including as a catalyst, a ligand, and a reagent.

Scientific Research Applications

Environmental Degradation and Treatment

Sulfonic acids and their derivatives, including perfluoroalkyl substances, have been extensively studied for their environmental persistence and the challenges they pose in degradation and treatment. Research highlights the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to sulfonic acids, indicating the potential environmental fate and degradation pathways of similar compounds (Liu & Avendaño, 2013). The study on the bioaccumulative nature of PFCAs also sheds light on the environmental impact and the regulatory considerations for compounds with sulfonic and carboxylic functionalities (Conder et al., 2008).

Biocatalysis and Enzymatic Interactions

Carboxylic acids play a crucial role in biocatalytic processes and can act as inhibitors or substrates in enzymatic reactions. A review on biocatalyst inhibition by carboxylic acids provides insights into the effects of carboxylic acid derivatives on microbial enzymes, which could be relevant for understanding the biochemical interactions involving "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid" (Jarboe et al., 2013).

Analytical and Chemical Studies

The analytical challenges and methodologies for detecting and quantifying sulfonate esters in pharmaceuticals are discussed in literature, which may provide useful techniques for studying the chemical properties and reactions of sulfonic acid derivatives, including "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid" (Elder et al., 2008).

Antioxidant Activity

The study of antioxidants and their analytical methods, including those based on carboxylic acid functionalities, offers insights into the potential antioxidant applications of carboxylic acid derivatives (Munteanu & Apetrei, 2021). These methodologies could be adapted to assess the antioxidant potential of "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid".

properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)21(19,20)16-7-5-6-13(16)15(17)18/h8,13H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZRBIPGBTBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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